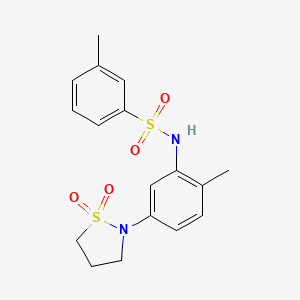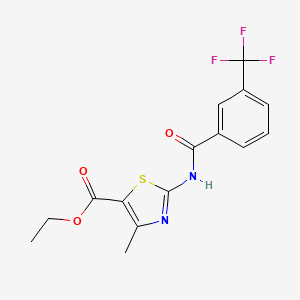
3-(3-(4-(4-fluorophényl)pipérazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O4S and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifongique
La synthèse de ce composé implique une cyclisation intramoléculaire, conduisant à une série de 6-substitués-4-méthyl-3-(4-arylpipérazin-1-yl)cinnolines . Ces dérivés présentent des propriétés antifongiques potentielles. Les chercheurs ont évalué leur efficacité contre les agents pathogènes fongiques, ce qui en fait des candidats prometteurs pour le développement de médicaments antifongiques.
Potentiel antitumoral
Les dérivés de la cinnoline, y compris notre composé d'intérêt, ont été étudiés pour leur activité antitumorale . Leur structure chimique unique et leurs profils pharmacologiques en font des cibles intéressantes pour la recherche sur le cancer. Des études supplémentaires pourraient explorer leurs mécanismes d'action et leur utilisation potentielle en thérapie anticancéreuse.
Applications antibactériennes
Si l'accent a été mis principalement sur les propriétés antifongiques et antitumorales, il convient d'explorer le potentiel antibactérien de ce composé. La présence du groupement pipérazine suggère des interactions avec des cibles bactériennes, ce qui justifie des recherches plus approfondies .
Propriétés psychoactives
Il est intéressant de noter que des composés apparentés contenant le motif 3-chloro-4-fluorophényle ont été associés à une psychoactivité . Bien que ce composé n'ait pas été directement étudié à cet effet, il pourrait être utile d'explorer ses effets sur les récepteurs neuronaux et les systèmes de neurotransmetteurs.
Applications agrochimiques
Historiquement, les cinnolines ont été utilisées comme produits agrochimiques . Il pourrait être intéressant d'étudier si notre composé présente des propriétés pesticides ou herbicides, ce qui pourrait être précieux pour des applications agricoles.
Propriétés
Numéro CAS |
946354-09-2 |
|---|---|
Formule moléculaire |
C23H23FN4O4S |
Poids moléculaire |
470.52 |
Nom IUPAC |
methyl 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H23FN4O4S/c1-32-22(31)15-2-7-18-19(14-15)25-23(33)28(21(18)30)9-8-20(29)27-12-10-26(11-13-27)17-5-3-16(24)4-6-17/h2-7,14H,8-13H2,1H3,(H,25,33) |
Clé InChI |
UKXKECPCCYAXAE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2556673.png)
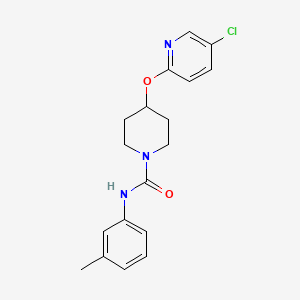

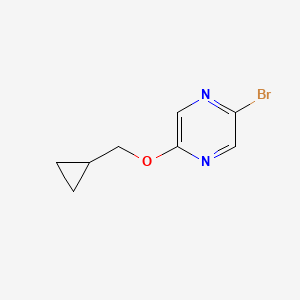

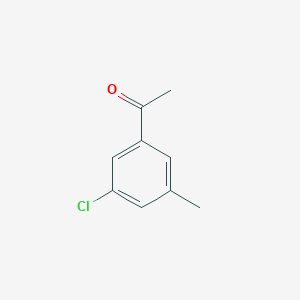
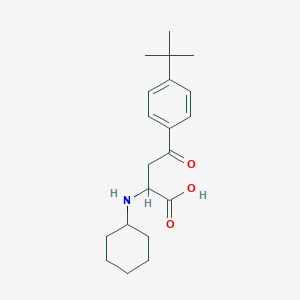
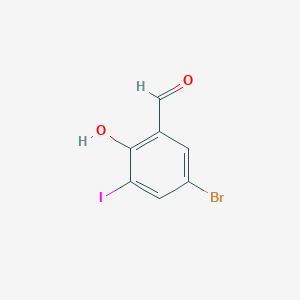
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
